3-Tert-butylfuran-2,5-dione
Overview
Description
3-Tert-butylfuran-2,5-dione is an organic compound with the molecular formula C8H10O3. It is a derivative of furan, characterized by the presence of a tert-butyl group at the 3-position and two carbonyl groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Tert-butylfuran-2,5-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 3-tert-butylfuran using oxidizing agents such as pyridine and 1,1’-bipyridyl in the presence of oxygen. The reaction is typically carried out in tetrahydrofuran at room temperature for 24 hours . Another method involves the reaction of 2,5-bis(1,1-dimethylethyl)-1,4-benzenediol with oxygen in tetrahydrofuran at room temperature for 96 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylfuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Pyridine, 1,1’-bipyridyl, and oxygen are commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized furan derivatives, while reduction can yield diols.
Scientific Research Applications
3-Tert-butylfuran-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-tert-butylfuran-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s carbonyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the tert-butyl group can influence the compound’s hydrophobicity and reactivity, impacting its interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-2,5-dihydrofuran-2,5-dione: Similar in structure but differs in the degree of saturation.
2,5-Furandione, 3-(1,1-dimethylethyl)-: Another derivative with a similar backbone but different substituents.
Uniqueness
3-Tert-butylfuran-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and influences its reactivity compared to other furan derivatives .
Properties
IUPAC Name |
3-tert-butylfuran-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(2,3)5-4-6(9)11-7(5)10/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUSGOBAJPTJAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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